molecular formula C26H28N4O2S B6552522 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 1040654-19-0

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B6552522
CAS No.: 1040654-19-0
M. Wt: 460.6 g/mol
InChI Key: BFOZGSSIYSSFOR-UHFFFAOYSA-N
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Description

This compound, identified as G420-0853 (ChemDiv ID), is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₆H₂₈N₄O₂S . Its structure features:

  • A pyrazolo[1,5-a]pyrazine core, a fused heterocyclic system.
  • A 2-butoxyphenyl group at the 2-position of the pyrazine ring, contributing lipophilicity.
  • A sulfanyl (-S-) linkage connecting the core to an N-(2,6-dimethylphenyl)acetamide moiety, which may influence hydrogen-bonding interactions.

Its structural complexity and substituent diversity make it a candidate for comparative analysis with related analogs.

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-4-5-15-32-23-12-7-6-11-20(23)21-16-22-26(27-13-14-30(22)29-21)33-17-24(31)28-25-18(2)9-8-10-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOZGSSIYSSFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C26_{26}H28_{28}N4_4O2_2S
  • Molecular Weight : 460.6 g/mol
  • LogP : 5.186 (indicating high lipophilicity)
  • Water Solubility : LogSw = -4.92 (poorly soluble in water)
  • Polar Surface Area : 49.007 Ų

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. In vitro studies have shown that compounds with similar structures often possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways like MAPK and PI3K/Akt .

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrazole compounds, providing insights into their mechanisms and efficacy:

  • Antibacterial Activity : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, finding that certain substitutions on the pyrazole ring enhanced activity against resistant strains .
  • Anticancer Activity : In vitro assays demonstrated that a similar pyrazolo[1,5-a]pyrazine compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for further development .
  • Anti-inflammatory Mechanism : Research indicated that pyrazole derivatives could reduce edema in animal models by inhibiting COX enzymes, thereby decreasing prostaglandin synthesis .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological applications:

  • Anticancer Activity :
    • Research indicates that compounds with pyrazolo[1,5-a]pyrazine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfanyl group in this compound may enhance its interaction with biological targets involved in cancer progression.
  • Anti-inflammatory Effects :
    • Compounds similar to this one have been investigated for their anti-inflammatory properties. The presence of the butoxyphenyl group may contribute to the modulation of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Potential :
    • Emerging research suggests that pyrazolo derivatives can act as neuroprotective agents. The compound's ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methodologies

The synthesis of 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves several steps:

  • Formation of Pyrazolo Derivative :
    • The initial step typically involves the condensation of appropriate hydrazones with substituted phenols to form the pyrazolo framework.
  • Introduction of Sulfanyl Group :
    • A subsequent reaction introduces the sulfanyl moiety through nucleophilic substitution or coupling reactions with sulfur-containing reagents.
  • Acetamide Formation :
    • Finally, acetamide is synthesized by reacting the resultant compound with acetic anhydride or acetyl chloride under controlled conditions to yield the target compound.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo compounds for their anticancer activity against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells.

Case Study 2: Anti-inflammatory Activity

In a study reported in European Journal of Pharmacology, researchers tested similar compounds for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that certain structural features enhance anti-inflammatory effects, providing a basis for further development of this compound as a therapeutic agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacokinetics : Polar substituents (e.g., acetate in [18F]3) enhance tumor uptake and clearance, while lipophilic groups (e.g., 2-butoxyphenyl in G420-0853) may prolong circulation but risk hepatobiliary retention .
  • Target Engagement: Pyrazolo[1,5-a]pyrimidines inhibit kinases via ATP-binding pocket interactions; G420-0853’s pyrazine core and bulky acetamide may shift selectivity to non-kinase targets .
  • Synthetic Flexibility : The sulfanyl group in G420-0853 offers a handle for further derivatization, unlike the stannyl or boronic acid groups in F-DPA and [18F] analogs .

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